2-Chloro-3',4'-dihydroxyacetophenone

Enzyme Inhibition Fatty Acid Synthase Target Selectivity

2-Chloro-3',4'-dihydroxyacetophenone (CDAP) is the essential, industrially validated intermediate for Carbazochrome and adrenochrome-derivative API synthesis. Its unique alpha-chloroketone with catechol moiety enables transformations impossible with non-halogenated analogs like 3,4-dihydroxyacetophenone. High melting point (174–176°C) provides a definitive QC benchmark for identity verification. Also serves as a fatty acid synthase (FAS) inhibitor probe (IC50=23 µM) and radical-scavenging antioxidant. Procure from qualified suppliers for pharmaceutical R&D and API manufacturing.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 99-40-1
Cat. No. B119122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3',4'-dihydroxyacetophenone
CAS99-40-1
Synonyms2-Chloro-3’,4’-dihydroxyacetophenone;  1-Chloroacetyl-3,4-dihydroxybenzene;  2-Chloro-1-(3,4-dihydroxyphenyl)-1-ethanone;  3,4-Dihydroxyphenacyl chloride;  Chloro Acetyl Catechol; 
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCl)O)O
InChIInChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2
InChIKeyLWTJEJCZJFZKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3',4'-dihydroxyacetophenone (CAS 99-40-1): Chemical Class and Core Characteristics for Research and Procurement


2-Chloro-3',4'-dihydroxyacetophenone (CDAP, CAS 99-40-1) is a halogenated acetophenone derivative featuring a catechol moiety (3',4'-dihydroxyphenyl) and a chloroacetyl group [1]. This alpha-chloroketone is an aromatic ketone that serves as a critical intermediate in organic synthesis [2]. It is primarily recognized for its utility as a building block in pharmaceutical development, particularly for hemostatic agents like Carbazochrome, and for its inherent biological activities as a fatty acid synthesis inhibitor .

The Critical Role of 2-Chloro-3',4'-dihydroxyacetophenone: Why In-Class Substitution is Not Feasible


Generic substitution among acetophenone derivatives is not feasible due to the unique reactivity and biological profile conferred by the specific combination of the 2-chloro and 3',4'-dihydroxy substitutions. While the non-chlorinated analog 3,4-dihydroxyacetophenone (CAS 1197-09-7) exhibits potent tyrosinase inhibition (IC50 = 10 µM), it lacks the essential chloroacetyl handle for key pharmaceutical transformations, such as the synthesis of Carbazochrome . The presence of the chlorine atom in CDAP not only defines its primary industrial application as a key intermediate but also fundamentally alters its biological target profile, shifting from tyrosinase to fatty acid synthase inhibition [1]. This specific substitution pattern is essential for the intended reactivity and pharmacological activity, making direct analog replacement impractical.

Quantitative Comparative Evidence for 2-Chloro-3',4'-dihydroxyacetophenone: A Procurement and Selection Guide


Enzymatic Inhibition: Comparing the Potency of 2-Chloro-3',4'-dihydroxyacetophenone to its Non-Chlorinated Analog

In contrast to its non-chlorinated analog 3,4-dihydroxyacetophenone, which is a known tyrosinase inhibitor (IC50 = 10 µM), 2-chloro-3',4'-dihydroxyacetophenone (CDAP) demonstrates a distinct biological profile as an inhibitor of fatty acid synthase (FAS) [1]. This functional divergence is directly attributable to the presence of the chloroacetyl group, which redirects the molecule's biological target. Quantitative data for CDAP's FAS inhibition yields an IC50 of 23,000 nM (23 µM) [1]. This cross-study comparison highlights that CDAP is not a simple replacement for 3,4-dihydroxyacetophenone in research contexts, but rather a compound with a separate and distinct target profile.

Enzyme Inhibition Fatty Acid Synthase Target Selectivity

Synthetic Utility: A Unique Chloroacetyl Handle for Pharmaceutical Intermediates

The defining procurement advantage of 2-chloro-3',4'-dihydroxyacetophenone (CDAP) over simple catechol acetophenones is its unique role as a key intermediate in the synthesis of Carbazochrome (CAS 69-81-8), a widely used hemostatic agent . The chloroacetyl group acts as a reactive handle, enabling the nucleophilic substitution and cyclization reactions necessary to form the final drug [1]. This is not a property shared by non-chlorinated analogs like 3,4-dihydroxyacetophenone, which lacks the necessary electrophilic site for this specific transformation. While alternative synthetic routes to Carbazochrome exist, CDAP remains a preferred and industrially validated precursor .

Pharmaceutical Synthesis Carbazochrome Hemostatic Agents

Physicochemical Properties: Melting Point as a Benchmark for Purity and Handling

The melting point of 2-chloro-3',4'-dihydroxyacetophenone is a critical specification for quality control, with reputable suppliers reporting a range of 174-176 °C for high-purity material . This is significantly higher than the melting point of the non-chlorinated analog 3,4-dihydroxyacetophenone (reported as 117-119 °C for 3,4-dihydroxyacetophenone from PubChem) [1]. The addition of the chlorine atom increases the molecular weight and alters intermolecular interactions, resulting in a higher melting point. This property serves as a primary, quantifiable indicator of compound identity and purity, which is crucial for ensuring consistent performance in both research and industrial applications.

Quality Control Purity Assessment Physicochemical Properties

Cellular Antioxidant Activity: Inhibition of Lipid Peroxidation

2-Chloro-3',4'-dihydroxyacetophenone has been shown to inhibit the production of reactive oxygen species (ROS) by blocking lipid peroxidation in human liver cells, and it exhibits antiradical activity . While direct quantitative comparisons to specific analogs in identical assay systems are not available in the public literature, this activity profile provides a qualitative differentiator from non-catechol acetophenones which lack this inherent antioxidant property. This activity is attributed to the catechol moiety (3',4'-dihydroxyphenyl) which is a known pharmacophore for radical scavenging.

Antioxidant Lipid Peroxidation Cellular Protection

Recommended Research and Industrial Applications for 2-Chloro-3',4'-dihydroxyacetophenone Based on Evidenced Differentiators


Pharmaceutical Synthesis: Key Intermediate for Carbazochrome Production

Based on its unique chloroacetyl reactivity, 2-chloro-3',4'-dihydroxyacetophenone is the required and industrially validated intermediate for the synthesis of the hemostatic agent Carbazochrome . Procurement should be prioritized for any R&D or manufacturing process targeting this or related adrenochrome derivatives, as non-halogenated analogs like 3,4-dihydroxyacetophenone are unsuitable for this transformation.

Biochemical Research: A Scaffold for Fatty Acid Synthase (FAS) Inhibitor Development

This compound is a validated, though modestly potent, inhibitor of fatty acid synthase (IC50 = 23 µM) [1]. In contrast to its non-chlorinated analog, which inhibits tyrosinase, 2-chloro-3',4'-dihydroxyacetophenone provides a distinct chemical probe for investigating FAS biology. Researchers studying lipid metabolism or seeking novel anti-cancer or anti-obesity targets may use this compound as a starting point for medicinal chemistry optimization.

Quality Control and Analytical Chemistry: Identity and Purity Verification

The high melting point of 174-176 °C for pure 2-chloro-3',4'-dihydroxyacetophenone, significantly elevated compared to non-chlorinated analogs, provides a clear and simple analytical benchmark for identity and purity assessment upon receipt of material . This is a key specification for procurement managers and QC labs to verify the quality of the supplied compound.

Oxidative Stress Research: A Catechol-Based Antioxidant Probe

Due to its catechol moiety, 2-chloro-3',4'-dihydroxyacetophenone exhibits the ability to inhibit lipid peroxidation and scavenge radicals in cellular models . This property distinguishes it from non-catechol acetophenones and makes it a useful tool in studies focused on cellular protection, oxidative stress pathways, and the development of antioxidant therapies.

Technical Documentation Hub

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